molecular formula C17H25Cl2N3O2 B13771493 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(3-(4-methylpiperazinyl)propyl)-, hydrochloride CAS No. 57462-79-0

4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(3-(4-methylpiperazinyl)propyl)-, hydrochloride

Cat. No.: B13771493
CAS No.: 57462-79-0
M. Wt: 374.3 g/mol
InChI Key: HDESCHQXZHMCDB-UHFFFAOYSA-N
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Description

4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(3-(4-methylpiperazinyl)propyl)-, hydrochloride is a complex organic compound with a unique structure that includes a benzoxazinone core, a chloro substituent, and a piperazinylpropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(3-(4-methylpiperazinyl)propyl)-, hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzoxazinone Core: This step involves the cyclization of an appropriate precursor to form the benzoxazinone ring. Common reagents used in this step include chloroformates and amines under basic conditions.

    Introduction of the Chloro Substituent: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperazinylpropyl Side Chain: This step involves the nucleophilic substitution reaction where the piperazinylpropyl group is introduced using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(3-(4-methylpiperazinyl)propyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Reduced forms of the compound with hydrogenated sites.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(3-(4-methylpiperazinyl)propyl)-, hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(3-(4-methylpiperazinyl)propyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-: A closely related compound with a similar core structure but lacking the piperazinylpropyl side chain.

    4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(3-dimethylaminopropyl)-: Another related compound with a different side chain.

Uniqueness

The presence of the piperazinylpropyl side chain in 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(3-(4-methylpiperazinyl)propyl)-, hydrochloride imparts unique properties, such as enhanced biological activity and specific interactions with molecular targets, distinguishing it from other similar compounds.

Properties

CAS No.

57462-79-0

Molecular Formula

C17H25Cl2N3O2

Molecular Weight

374.3 g/mol

IUPAC Name

6-chloro-2-methyl-4-[3-(4-methylpiperazin-1-ium-1-yl)propyl]-1,4-benzoxazin-3-one;chloride

InChI

InChI=1S/C17H24ClN3O2.ClH/c1-13-17(22)21(15-12-14(18)4-5-16(15)23-13)7-3-6-20-10-8-19(2)9-11-20;/h4-5,12-13H,3,6-11H2,1-2H3;1H

InChI Key

HDESCHQXZHMCDB-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CCC[NH+]3CCN(CC3)C.[Cl-]

Origin of Product

United States

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